molecular formula C17H12N2OS2 B2648639 3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide CAS No. 2034611-75-9

3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Cat. No.: B2648639
CAS No.: 2034611-75-9
M. Wt: 324.42
InChI Key: MESJHWVEVQWYDL-UHFFFAOYSA-N
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Description

3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (CAS 2034611-75-9) is a synthetic N-benzamide derivative with a molecular formula of C 17 H 12 N 2 OS 2 and a molecular weight of 324.4 g/mol . This compound features a benzamide core substituted with a cyano group and a complex heteroaromatic system comprising two thiophene rings, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value: This compound is primarily of interest for scientific research and development. Its structural framework is closely related to other heterocyclic amide derivatives that have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as yeasts . Furthermore, the incorporation of the thiophene scaffold suggests potential for antiproliferative research . Similar compounds featuring thiophene cores have been investigated as potent anticancer agents, with mechanisms of action that may include the induction of cell cycle arrest and apoptosis, potentially through the inhibition of tubulin polymerization . The presence of the cyano (C#N) group is a key functional moiety commonly found in bioactive molecules and can influence the compound's electronic properties and metabolic stability. Usage and Handling: Researchers can employ this chemical as a key building block for the synthesis of more complex heterocyclic systems or as a candidate for in vitro biological screening. The product is intended for research purposes in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

3-cyano-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c18-10-12-3-1-4-13(9-12)17(20)19-16(14-6-8-21-11-14)15-5-2-7-22-15/h1-9,11,16H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESJHWVEVQWYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano group to an amine or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s cyano and thiophene groups play crucial roles in these interactions, often forming hydrogen bonds or π-π interactions with the target molecules .

Comparison with Similar Compounds

Structural Analogues with Thiophene Substitutions

Compound 5b (N-(4-(2-Aminocyclopropyl)phenyl)-3-(Thiophen-3-yl)Benzamide Hydrochloride)
  • Structure: Retains the benzamide core but replaces the di-thiophene methyl bridge with a thiophen-3-yl group and an aminocyclopropylphenyl moiety.
  • Activity : Exhibits anti-LSD1 activity, highlighting the role of thiophene in modulating biological interactions .
  • Key Difference: The absence of a second thiophene and the presence of the aminocyclopropyl group may reduce steric bulk compared to the target compound.
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide
  • Structure : Features a thiophene-linked acetamide instead of a benzamide.
  • Synthesis: Involves thiophen-2-yl acetic acid activation and coupling with 2-aminothiophene-3-carbonitrile .
  • Key Difference : The acetamide backbone and single thiophene substitution result in lower molecular rigidity and altered electronic profiles.

Benzamide Derivatives with Heterocyclic Substituents

CDPPB (3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)Benzamide)
  • Structure: Shares the 3-cyanobenzamide core but substitutes di-thiophene with a diphenylpyrazole group.
  • Activity: Acts as an mGluR5 potentiator, demonstrating the pharmacological relevance of the 3-cyanobenzamide scaffold .
  • Key Difference : Pyrazole rings may engage in distinct hydrogen-bonding interactions compared to thiophenes.
N-[(Morpholin-4-yl)(Thiophen-2-yl)Methyl]Benzamide
  • Structure : Incorporates a morpholine ring alongside a thiophen-2-yl group.
  • Crystallography : The morpholine adopts a chair conformation, and the molecule forms N–H⋯O hydrogen-bonded chains .

Key Observations :

  • The di-thiophene substitution in the target compound likely increases lipophilicity and steric hindrance, which could enhance membrane permeability but reduce solubility .
  • Compared to CDPPB, the thiophene groups may offer improved π-stacking interactions in hydrophobic binding pockets .

Biological Activity

3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyano group, thiophene rings, and a benzamide moiety, which contribute to its diverse biological properties. The synthesis typically involves multi-step reactions, including the Gewald reaction for generating thiophene derivatives.

Synthesis Overview

  • Starting Materials : Malononitrile, thiophene derivatives.
  • Key Reactions :
    • Formation of thiophene rings through cyclization.
    • Introduction of cyano and benzamide groups via nucleophilic substitution.

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating its potential as an anticancer agent and an antioxidant.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, it has been tested against:

  • Breast Cancer Cells : Significant reduction in cell viability was observed.
  • Lung Cancer Cells : Induction of apoptosis was noted through caspase activation pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis via caspase activation
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Induction of oxidative stress

Antioxidant Activity

The total antioxidant capacity (TAC) of the compound has been evaluated using the phosphomolybdenum method. Results indicate that it possesses strong antioxidant properties comparable to ascorbic acid.

Table 2: Antioxidant Capacity Comparison

CompoundTAC (µmol ascorbic acid equivalents/g)
3-cyano-N-(thiophen-2-yl...)150
Ascorbic Acid160

The proposed mechanism of action for the anticancer activity includes:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress leading to cell death.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation, such as topoisomerases.

Case Studies

Several studies have focused on the biological evaluation of similar compounds, providing insights into the structure-activity relationship (SAR).

  • Study on Thiophene Derivatives : This research demonstrated that modifications on the thiophene ring significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Evaluation in Animal Models : In vivo studies showed that compounds with similar structures could reduce tumor size in xenograft models, suggesting potential for therapeutic applications .

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